4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol

Description

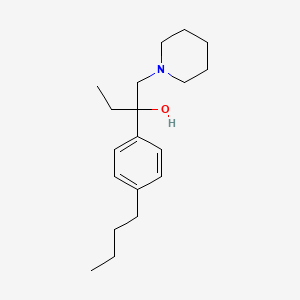

4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol is a substituted benzyl alcohol derivative featuring a butyl chain, an ethyl group, and a piperidinomethyl moiety.

Properties

Molecular Formula |

C19H31NO |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

2-(4-butylphenyl)-1-piperidin-1-ylbutan-2-ol |

InChI |

InChI=1S/C19H31NO/c1-3-5-9-17-10-12-18(13-11-17)19(21,4-2)16-20-14-7-6-8-15-20/h10-13,21H,3-9,14-16H2,1-2H3 |

InChI Key |

IOESSXOEWULFEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(CC)(CN2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol involves several steps. One common method includes the reaction of 4-butylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol undergoes various chemical reactions, including:

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol":

Scientific Research Applications

- Benzyl Alcohol Derivatives Benzyl alcohol has varied applications in shampoo .

- Pyrrolo[1,2-a]quinoxaline Derivatives Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives have been designed, synthesized, and evaluated against leukemia cell lines . These compounds exhibited cytotoxic potential against leukemia cell lines, with some showing high activity against leukemia but low activity against normal hematopoietic cells .

- Piperine Piperine, a compound with a piperidine group, has demonstrated preclinical activities against human diseases, including cancer and inflammatory disorders . It acts on cell cycle proteins and inhibits the drug transporter P-gp and CYP3A4 . Piperine also increases the cytotoxic and antiproliferative effect of paclitaxel and doxorubicin when used in combination .

- Ruthenium Polypyridyl Complexes Ruthenium polypyridyl complexes can be applied across disciplines, including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer .

Mechanism of Action

The mechanism of action of 4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group in the compound provides good binding to the catalytic site of cholinesterase receptors, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction inhibits the activity of the enzyme, which can be beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituents on the benzyl alcohol core significantly alter electronic, steric, and solubility properties. Key analogs include:

4-Trifluoromethylbenzyl Alcohol (4-TBA)

- Substituents : Trifluoromethyl (-CF₃) at the para position.

- Properties : The electron-withdrawing -CF₃ group enhances acidity (lower pKa) and stabilizes intermediates in catalytic reactions. It is widely used as a reagent in organic synthesis and biochemical studies .

- Applications : Catalyst in oxidation reactions and intermediate for fluorinated pharmaceuticals.

para-Anisic Alcohol (4-Methoxybenzyl Alcohol)

- Substituents : Methoxy (-OCH₃) at the para position.

- Properties : Electron-donating -OCH₃ increases electron density on the aromatic ring, improving solubility in polar solvents. Used in perfumery and as a precursor for antioxidants .

- Reactivity : Exhibits moderate oxidation rates in catalytic systems compared to electron-deficient analogs .

4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic Alcohol

- Substituents : Fluorine atoms and a cyclopropyl group.

- Properties : Fluorine enhances metabolic stability and lipophilicity, making it relevant in drug design. The cyclopropyl group introduces steric constraints .

Target Compound

- Substituents: Butyl, ethyl, and piperidinomethyl groups.

- Hypothesized Properties: Steric Effects: The bulky piperidinomethyl group may reduce reactivity in catalytic oxidations due to steric hindrance. Solubility: The lipophilic butyl chain and polar piperidine moiety could confer amphiphilic behavior, enhancing compatibility with both organic and aqueous phases.

Reactivity in Catalytic Oxidation

Benzyl alcohol derivatives are often oxidized to benzaldehyde or carboxylic acids. Substituents critically influence reaction rates and selectivity:

- Electron-Withdrawing Groups (e.g., -CF₃) : Accelerate oxidation by stabilizing transition states. For example, 4-TBA shows higher conversion rates in Au/MIL-101(Cr)-H catalytic systems compared to unsubstituted benzyl alcohol .

- Electron-Donating Groups (e.g., -OCH₃) : Reduce oxidation rates. Para-anisic alcohol exhibits slower conversion due to decreased electrophilicity at the benzylic position .

- Steric Hindrance: The target compound’s piperidinomethyl group likely impedes substrate binding in catalytic sites, leading to lower conversion efficiency compared to less hindered analogs .

Table 1. Hypothetical Reactivity Comparison

Biological Activity

4-Butyl-alpha-ethyl-alpha-(piperidinomethyl)benzyl alcohol is a compound derived from the benzyl alcohol family, incorporating a piperidine moiety that contributes to its biological activity. This article presents a detailed overview of its biological properties, including anticancer, neuroprotective, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzyl alcohol backbone : This structure is known for various biological activities.

- Piperidine ring : Enhances interaction with biological targets.

- Butyl and ethyl groups : Contribute to hydrophobic interactions, which can affect bioavailability and potency.

1. Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have shown:

- Cytotoxicity : Enhanced cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Mechanism of Action : The anticancer effect is attributed to the inhibition of IKKb, a key player in NF-κB signaling pathways involved in inflammation and cancer progression .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 10 | IKKb Inhibition |

| Compound B | MCF-7 | 5 | Apoptosis Induction |

| This compound | A549 | TBD | TBD |

2. Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases has been explored, particularly its ability to inhibit cholinesterase enzymes:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .

- Antioxidant Properties : Research indicates that piperidine derivatives can also exhibit antioxidant activity, protecting neurons from oxidative stress .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- In vitro Studies : Compounds with similar structures have demonstrated antibacterial activity against various pathogens, suggesting a potential application in treating infections .

Case Study 1: Acute Benzyl Alcohol Intoxication

A rare case of acute benzyl alcohol intoxication highlighted the compound's toxicological profile. A 24-year-old male suffered cardiopulmonary arrest after exposure to benzyl alcohol during paint stripping. Autopsy findings indicated severe central nervous system involvement due to high blood concentrations of benzyl alcohol . This case underscores the importance of understanding both therapeutic and toxic effects associated with benzyl alcohol derivatives.

Structure-Activity Relationship (SAR)

Research on piperidine derivatives emphasizes the significance of structural modifications on biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.